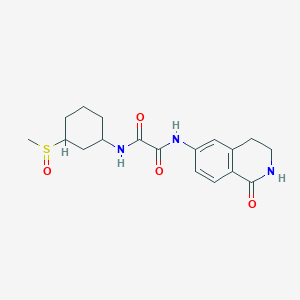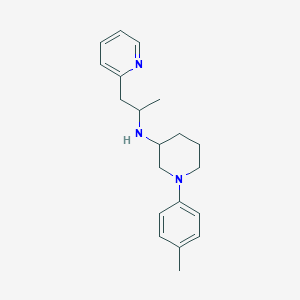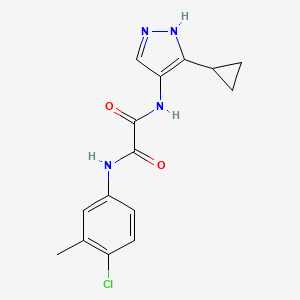
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide, also known as MSCH-NQO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer development. N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain in models of rheumatoid arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been shown to have low toxicity, making it a promising candidate for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may have harmful side effects. Additionally, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been shown to be stable under a wide range of conditions, making it easier to work with in the lab.
One limitation of using N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide in lab experiments is its high cost. The synthesis method for N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide is complex and requires expensive reagents, making it difficult for some researchers to obtain.
Orientations Futures
There are several future directions for research on N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine the optimal dosage and administration route for N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide in cancer treatment.
Another area of interest is the development of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide-based herbicides. Further studies are needed to determine the efficacy of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide as a herbicide and to develop formulations that are effective against a wide range of weeds.
In materials science, further studies are needed to determine the potential of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide as an organic semiconductor. This could lead to the development of more efficient electronic devices.
In conclusion, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide is a promising compound with potential applications in medicine, agriculture, and materials science. Its low toxicity and stability make it a safe and easy-to-work-with compound in the lab. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide involves the reaction between 3-methylsulfinylcyclohexylamine and 1-oxo-3,4-dihydro-2H-isoquinoline-6-carboxylic acid. The resulting compound is then treated with oxalyl chloride and N,N-dimethylformamide to form N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide. This method has been optimized to produce high yields of pure N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide.
Applications De Recherche Scientifique
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has also been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.
In agriculture, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been studied for its potential use as a herbicide. It has been shown to be effective against a wide range of weeds and has the potential to be a more environmentally friendly alternative to traditional herbicides.
In materials science, N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide has been studied for its potential use in the development of organic semiconductors. It has been shown to have good electron-transporting properties and has the potential to be used in the development of more efficient electronic devices.
Propriétés
IUPAC Name |
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-26(25)14-4-2-3-12(10-14)20-17(23)18(24)21-13-5-6-15-11(9-13)7-8-19-16(15)22/h5-6,9,12,14H,2-4,7-8,10H2,1H3,(H,19,22)(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLULFSWAEDEZOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1CCCC(C1)NC(=O)C(=O)NC2=CC3=C(C=C2)C(=O)NCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfinylcyclohexyl)-N'-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7435928.png)
![ethyl 3-[[3-(3-chloro-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]methyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B7435934.png)


![Methyl 5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate](/img/structure/B7435959.png)
![2-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethylsulfanyl)-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7435965.png)

![1-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-3-[5-(furan-2-yl)-2-methylpyrazol-3-yl]urea](/img/structure/B7435982.png)

![N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide](/img/structure/B7435994.png)

![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
![methyl N-[2-[[3-(4-carbamoylanilino)-3-oxopropyl]-methylamino]ethyl]-N-methylcarbamate](/img/structure/B7436021.png)